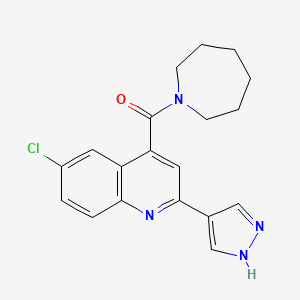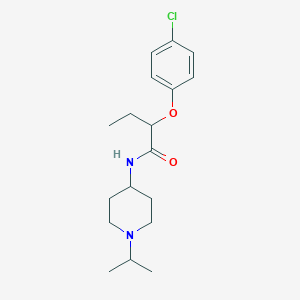
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline, also known as APQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APQ is a quinoline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is not fully understood. However, it has been suggested that 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been shown to have anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to using 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in lab experiments. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has low solubility in water, which can make it difficult to use in aqueous systems. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to be cytotoxic at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. One area of research is the development of more efficient and cost-effective synthesis methods for 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Another area of research is the investigation of the mechanism of action of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline. Further studies are needed to fully understand how 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline inhibits the activity of topoisomerase II and induces cell death. In addition, more research is needed to determine the potential applications of 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline in the treatment of various diseases, including cancer and malaria.
Méthodes De Synthèse
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline can be synthesized through various methods, including the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-ylcarbonyl chloride in the presence of a base or by using a one-pot synthesis method. The one-pot synthesis method involves the reaction of 6-chloro-2-(1H-pyrazol-4-yl)quinoline with azepan-1-amine and phosgene in the presence of a base.
Applications De Recherche Scientifique
4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro. 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has also been studied for its potential use as an antimalarial agent. In addition, 4-(azepan-1-ylcarbonyl)-6-chloro-2-(1H-pyrazol-4-yl)quinoline has been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
azepan-1-yl-[6-chloro-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-5-6-17-15(9-14)16(10-18(23-17)13-11-21-22-12-13)19(25)24-7-3-1-2-4-8-24/h5-6,9-12H,1-4,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWLXJHWLNRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5148917.png)

![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)
![2-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5148932.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
